3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Medicinal Chemistry ADME Profiling Lead Optimization

Triazolopyridine lead optimization demands precise control of lipophilicity and hydrogen-bonding. Minor 3-position changes shift LogP by >3 log units, derailing mGluR2 PAM and c-Met inhibitor SAR. This benzylamino-6-carboxylic acid building block (CAS 1119452-12-8) resolves that: • LogP 2.21, TPSA 80 Ų, 2 H-bond donors - calibrated for allosteric pocket engagement • 6-COOH handle enables amide coupling and biotin/PEG linker attachment for PROTAC design • ≥95% purity, global shipping from stock

Molecular Formula C14H12N4O2
Molecular Weight 268.27 g/mol
CAS No. 1119452-12-8
Cat. No. B1293011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
CAS1119452-12-8
Molecular FormulaC14H12N4O2
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NN=C3N2C=C(C=C3)C(=O)O
InChIInChI=1S/C14H12N4O2/c19-13(20)11-6-7-12-16-17-14(18(12)9-11)15-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,15,17)(H,19,20)
InChIKeyXVMADBRFMHTYQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid: Structural Identity and Provenance


3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a [1,2,4]triazolo[4,3-a]pyridine scaffold carrying a benzylamino substituent at the 3-position and a reactive carboxylic acid handle at the 6-position. The compound is cataloged by CAS under RN 1119452-12-8 and is listed on authoritative databases such as ChemSpider (CSID 21800341) . It is supplied as a research-grade building block, typically at ≥95% purity, with vendors including Matrix Scientific and Santa Cruz Biotechnology . The molecule features a C14H12N4O2 formula, a molecular weight of 268.27 Da, and predicted physicochemical properties that define its utility profile: ACD/LogP 2.21, polar surface area 80 Ų, 2 hydrogen bond donors, and 4 freely rotatable bonds .

Handles 6‑COOH for amide conjugation; 3‑benzylamino for lipophilic extension
Scaffold [1,2,4]Triazolo[4,3‑a]pyridine core for lead diversification
Context Medicinal chemistry building block for kinase or GPCR modulator programs

Why Analog Replacement Fails for 3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid


Minor alterations to the 3-position substituent or the carboxylic acid position produce quantifiable changes in lipophilicity, polarity, and hydrogen-bonding capacity that diverge sharply from the target compound’s profile. The 3-amino analog (CAS 1306738-89-5) shows a LogP of –1.16 , compared to +2.21 for the benzylamino derivative , a difference of over 3 log units. The 3-phenyl analog (CAS 936074-66-7) has a LogP of 2.80 , while the 6- and 8-carboxylic acid regioisomers (e.g., CAS 1206969-97-2) present identical molecular formulas but different spatial orientation of the acid moiety . Because potency, selectivity, and ADME properties in the triazolo[4,3-a]pyridine series are tightly correlated with these physicochemical parameters in mGluR2 PAM and c-Met inhibitor programs , straight replacement of the benzylamino-6-carboxylic acid entity with any listed comparator would alter a lead series’ structure–activity landscape. The quantitative evidence below provides the metrics required for an informed procurement decision.

Benzylamino‑6‑COOH 3‑Amino analog Large lipophilicity shift (ΔLogP >3) may change membrane permeability and target engagement profile
Benzylamino‑6‑COOH 3‑Phenyl analog Higher LogP and altered steric bulk can modify solubility and protein‑binding behavior
6‑COOH (para) 8‑COOH regioisomer Different acid vector may disrupt critical hydrogen bonds in the binding site

Quantitative Differentiation of 3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid from Analogs


LogP Differentiation from 3-Amino Analog

The target compound’s ACD/LogP of 2.21 contrasts with the 3-amino analog’s LogP of –1.16 , yielding a ΔLogP of +3.37. This wide window places the benzylamino derivative in a lipophilicity range suitable for oral absorption while the amino analog falls below typical drug-like space thresholds.

LogP Comparison
Cross‑study comparable
Target: 2.21
3‑Amino: –1.16
ΔLogP +3.37
Supports lipophilicity‑driven permeability context review
Predicted LogP (ACD/Labs); sourced from ChemSpider/Chembase
Medicinal Chemistry ADME Profiling Lead Optimization

TPSA Reduction vs. 3-Amino Analog

The benzylamino compound shows a polar surface area of 80 Ų , versus 93.5 Ų for the 3-amino congener . The 13.5 Ų reduction reflects the shielding effect of the benzyl group, bringing the compound closer to the oral bioavailability ceiling of 140 Ų .

TPSA Reduction
Cross‑study comparable
Target: 80 Ų
3‑Amino: 93.5 Ų
Δ –13.5 Ų (14.5% lower)
May reflect improved passive permeability context
ACD/Labs predicted TPSA; oral drug‑space ceiling ~140 Ų
Medicinal Chemistry Drug Design Physicochemical Profiling

Rotatable Bond Count Advantage

The target compound carries 4 freely rotatable bonds compared to 1 rotatable bond for the 3-amino analog . The additional bonds are located between the triazole core and the benzyl group, enabling greater conformational sampling of the lipophilic pocket.

Rotatable Bond Count
Cross‑study comparable
Target: 4 rotatable bonds
3‑Amino: 1 rotatable bond
Δ +3 bonds
Conformational sampling may support binding‑pocket exploration
Based on ACD/Labs prediction and structural records
Medicinal Chemistry Structure-Activity Relationship Scaffold Optimization

6- vs. 8-Carboxylic Acid Regioisomer Differentiation

Catalog errors can lead to procurement of the 8-carboxylic acid regioisomer (CAS 1206969-97-2) , which shares the same molecular formula and weight. The authentic 6-carboxylic acid has the carboxyl group conjugated to the pyridine ring at the position para to the bridgehead nitrogen, whereas the 8-isomer places it meta. This positional difference alters the vector of the acid moiety by approximately 2.4 Å and modifies the electron density distribution on the fused ring system.

Regioisomer Identity
Class‑level inference
6‑COOH (para to N bridgehead)
8‑COOH (meta, CAS 1206969‑97‑2)
~2.4 Å displacement
Positional isomer may alter key binding interactions
Confirm correct regioisomer via IUPAC/SMILES before ordering
Chemical Biology Medicinal Chemistry Procurement Quality Control

Key Applications of 3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid


mGluR2 PAM Discovery

The 1,2,4-triazolo[4,3-a]pyridine scaffold is a privileged core for mGluR2 PAMs, as extensively documented in JNJ/Janssen patents . The benzylamino group provides a lipophilic extension (LogP 2.21) that can occupy the hydrophobic allosteric pocket identified in the 7-aryl series, while the 6-carboxylic acid serves as a synthetic handle for amide coupling to explore peripheral vectors .

c-Met/VEGFR-2 Kinase Inhibitor Development

Triazolo[4,3-a]pyridines have shown low nanomolar activity against c-Met kinase (IC50 26 nM for optimized derivatives) . The targeted compound’s carboxylic acid allows direct conjugation to hinge-binding motifs, and its 4 rotatable bonds enable the benzylamino moiety to sample multiple conformations within the ATP-binding site .

Chemical Probe Design

The combination of a 6-carboxylic acid for biotin/PEG linker attachment, a 3-benzylamino group for target engagement, and a TPSA of 80 Ų favorable for cell permeability makes this compound a suitable warhead for PROTAC or affinity-based probe design .

ADME Assay Benchmarking

With its precisely defined LogP (2.21), TPSA (80 Ų), and hydrogen-bond donor count (2), this compound can serve as a calibration standard for in vitro permeability (PAMPA, Caco-2) and solubility assays within triazolopyridine lead series, providing a reproducible reference point .

Application
Selection Property
Validation Focus
mGluR2 PAM research
Triazolopyridine core with C3 benzylamino and C6 COOH handles
Allosteric pocket engagement via amide‑linked vectors
Kinase inhibitor development studies
Carboxylic acid for hinge‑binder conjugation; flexible benzylamino group
ATP‑site conformational sampling and SAR profiling
Chemical probe design
COOH for linker attachment; TPSA within reported oral drug‑like range
Target engagement and intracellular delivery assessment
ADME assay benchmarking
Well‑defined LogP, TPSA, HBD profile
Reference compound for permeability and solubility assays
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